1H-Indole-5-carboxylic acid, 1-propyl-
Overview
Description
1H-Indole-5-carboxylic acid, 1-propyl- is a derivative of indole-5-carboxylic acid . Indole-5-carboxylic acid is an indole derivative that, upon electropolymerization, forms an electroactive polymer film of poly (indole-5-carboxylic-acid) .
Synthesis Analysis
Methyl indole-5-carboxylate, a substituted 1H-indole, can be prepared by the esterification of indole-5-carboxylic acid . Another synthesis method involves the reaction of Indole-5-carboxylic acid with Iodomethane .Chemical Reactions Analysis
Indole-5-carboxylic acid has been used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, potential anticancer immunomodulators . It’s also used in the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .Scientific Research Applications
Synthesis and Biological Activity
1H-Indole-5-carboxylic acid, 1-propyl- derivatives show promise in therapeutic applications, with significant antibacterial and moderate antifungal activities observed. This research involved synthesizing a series of compounds from 1-Propyl-1H-indole-2-carboxylic acid, which were then characterized using various spectroscopic techniques. The synthesized compounds displayed significant antibacterial activities against various pathogens, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).
Characterization in Electro-Polymerization
Characterization of the trimer of indole‐5‐carboxylic acid formed during electro‐polymerization has been conducted using 1H NMR spectroscopy. Various NMR techniques were employed to analyze the spectrum fully, providing insights into the structural properties and behavior of the molecule in different conditions (Mackintosh et al., 1994).
Molecular Docking Studies
Molecular docking studies of indole-2-carboxylic acids derivatives were carried out to predict binding interactions with target proteins. These studies are crucial for understanding how these compounds interact at a molecular level, which is vital for drug development and other applications (Reddy et al., 2022).
Synthesis of Indole-Benzimidazole Derivatives
Indole-3-carboxylic acid derivatives have been synthesized and combined with substituted o-phenylenediamines, resulting in indole-benzimidazole compounds. These are interesting for their potential applications in pharmaceuticals and other chemical industries (Wang et al., 2016).
Development of Non-Precious Oxygen Reduction Catalysts
Carbon supported polyindole-5-carboxylic acid bonded with pyridine-2,4-diamine copper complex has been studied as a non-precious oxygen reduction catalyst. This research represents an important step in developing efficient and cost-effective catalysts for various industrial applications (Yu et al., 2014).
properties
IUPAC Name |
1-propylindole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFAWBLWBQOZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-5-carboxylic acid, 1-propyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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